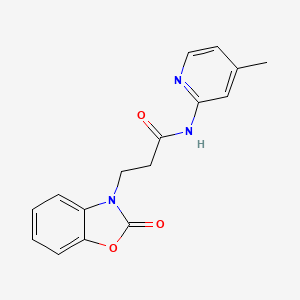

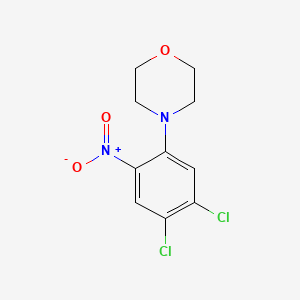

![molecular formula C16H23BFNO2 B2540387 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine CAS No. 2223033-26-7](/img/structure/B2540387.png)

1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine" is a fluorinated pyrrolidine derivative that is likely to be of interest due to its potential applications in pharmaceuticals and materials science. The presence of a fluorine atom and a boronate ester group suggests that it could be used in cross-coupling reactions, a common method in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of related fluorinated pyrrolidine compounds typically involves palladium-catalyzed reactions, as seen in the practical synthesis of key pharmaceutical intermediates . The introduction of the aminomethyl moiety via a palladium-catalyzed cyanation/reduction sequence is a common strategy . Similarly, the synthesis of complex fluoroquinolone antibacterials also involves the coupling of pyrrolidine derivatives with quinolinecarboxylic acids . The synthesis of the compound may similarly involve palladium-catalyzed coupling reactions, utilizing the boronate ester for cross-coupling with appropriate partners.

Molecular Structure Analysis

The molecular structure of the compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of a 3-fluoro-4-phenyl substituent suggests that the compound could exhibit interesting electronic properties due to the electron-withdrawing nature of the fluorine atom. The tetramethyl-1,3,2-dioxaborolan-2-yl group is likely to be involved in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the construction of biaryl compounds .

Chemical Reactions Analysis

Fluorinated pyrrolidines are often involved in the synthesis of antibacterial agents, as the fluorine atom can significantly influence the biological activity of these compounds . The boronate ester functionality is typically used in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are widely employed in the synthesis of pharmaceuticals and polymers . The compound's reactivity would be influenced by the presence of the fluorine and boronate ester, making it a versatile intermediate for various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrrolidines can vary widely depending on the substitution pattern on the pyrrolidine ring and the nature of the substituents. The introduction of fluorine typically increases the lipophilicity and metabolic stability of the compound, which can be advantageous in drug development . The boronate ester group is sensitive to protic conditions and can be used under mild conditions in cross-coupling reactions . The compound's solubility, stability, and reactivity would be key parameters to consider in its applications.

作用機序

Target of Action

It is known that boric acid compounds, which this compound is a derivative of, are often used as enzyme inhibitors or specific ligand drugs . They can be used in the treatment of tumors and microbial infections, and also in the design of anticancer drugs .

Mode of Action

It is known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .

Biochemical Pathways

Boric acid compounds are known to be involved in various biochemical reactions, including glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .

Result of Action

It is known that boric acid compounds can lead to apoptosis and necrosis of certain cancer cells in the process of inducing oxidative stress .

特性

IUPAC Name |

1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BFNO2/c1-15(2)16(3,4)21-17(20-15)13-8-7-12(11-14(13)18)19-9-5-6-10-19/h7-8,11H,5-6,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHXFGPNMCESCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

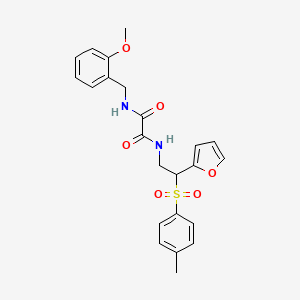

![3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid](/img/structure/B2540306.png)

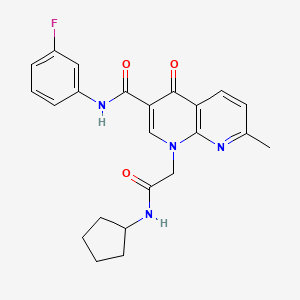

![(E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one](/img/structure/B2540310.png)

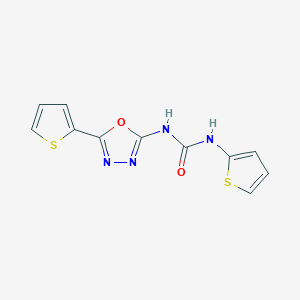

![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,7-dichlorobenzo[d]thiazole](/img/structure/B2540311.png)

![1-(4-chloro-3-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2540313.png)

![3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine](/img/structure/B2540315.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2540321.png)

![4-[2-(2-Chloro-4-fluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2540323.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2540327.png)